molecular formula C22H29N7O3S B6559539 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide CAS No. 1021206-27-8

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B6559539
CAS No.: 1021206-27-8
M. Wt: 471.6 g/mol
InChI Key: VQKFIJMCNURXHH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides, which are compounds containing a carboxamido substituent attached to a benzene ring. It also contains a pyrazolo[3,4-d]pyrimidine moiety, which is a fused heterocyclic ring system that is considered a privileged core skeleton in biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of benzamides include being crystalline and colorless .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzamide derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, such as its potential anti-tubercular activity . Additionally, further studies could be conducted to optimize its synthesis process and to better understand its physical and chemical properties.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O3S/c1-27(2)33(31,32)18-9-7-17(8-10-18)22(30)23-11-14-29-21-19(15-26-29)20(24-16-25-21)28-12-5-3-4-6-13-28/h7-10,15-16H,3-6,11-14H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFIJMCNURXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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